molecular formula C9H10N4S B2974346 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol CAS No. 1006440-07-8

4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

Cat. No.: B2974346
CAS No.: 1006440-07-8
M. Wt: 206.27
InChI Key: FDPMBGZXQFATPN-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol ( 1006440-07-8) is a high-value heterocyclic compound with the molecular formula C9H10N4S and a molecular weight of 206.27. This chemical features a pyrimidine-2-thiol core linked to a 1,3-dimethyl-1H-pyrazole moiety, making it a subject of significant interest in modern medicinal chemistry and agrochemical research. Compounds incorporating the pyrazol-4-yl-pyrimidine scaffold are extensively investigated for their potential biological activities. Research indicates that similar structural frameworks exhibit promising antibacterial properties , particularly against devastating phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). These derivatives are explored as lead compounds for developing novel bactericidal agents to manage plant bacterial diseases like rice bacterial leaf blight and kiwifruit bacterial canker . Furthermore, the 2-thiopyrimidine structure is a privileged pharmacophore in anticancer drug discovery . Structural analogs have demonstrated potent activity against various cancer cell lines, including leukemia, by targeting key pathways such as PI3K, inducing cell cycle arrest (e.g., S phase or G2/M phase), and promoting apoptosis through the activation of caspase-3 and Bax proteins . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-7(5-13(2)12-6)8-3-4-10-9(14)11-8/h3-5H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPMBGZXQFATPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=NC(=S)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced by reacting the pyrazole derivative with thiourea under acidic conditions.

  • Subsequent Modifications: Further modifications, such as methylation, can be performed to introduce the methyl groups at the desired positions on the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The pyrimidine ring can be reduced to form amines.

  • Substitution: The pyrazole and pyrimidine rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used for substitution reactions.

Major Products Formed:

  • Disulfides: Formed by the oxidation of the thiol group.

  • Sulfonic Acids: Resulting from further oxidation of disulfides.

  • Amines: Produced by the reduction of the pyrimidine ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its antileishmanial and antimalarial properties. Its derivatives have shown promising results in preclinical studies.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the pyrazole and pyrimidine rings can bind to receptors or enzymes, modulating their activity.

Molecular Targets and Pathways:

  • Proteins: Interaction with cysteine residues in proteins.

  • Receptors: Binding to specific receptors involved in signaling pathways.

  • Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

Comparison with Similar Compounds

Pyrimidine-2-thiol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
This compound C₉H₁₀N₄S 206.27 Not reported Not reported 1,3-dimethylpyrazole, -SH
4-(4-methoxyphenyl)pyrimidine-2-thiol C₁₁H₁₀N₂OS 218.27 202 410.4 4-methoxyphenyl, -SH
4-(1-adamantyl)pyrimidine-2-thiol C₁₄H₁₈N₂S 254.37 Not reported Not reported Adamantyl group, -SH
4-(2-thienyl)pyrimidine-2-thiol C₈H₆N₂S₂ 194.27 Not reported Not reported Thiophene, -SH

Key Observations :

  • Thermal Stability : 4-(4-methoxyphenyl)pyrimidine-2-thiol exhibits a high melting point (202°C) and boiling point (410.4°C), likely due to its planar aromatic structure and intermolecular hydrogen bonding .
  • Adamantyl Derivatives : The adamantyl-substituted analog (C₁₄H₁₈N₂S) demonstrates enhanced lipophilicity, which may improve membrane permeability in biological systems .

Biological Activity

4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

  • Chemical Formula : C₁₂H₁₃N₅S
  • CAS Number : 1528845-73-9
  • Molecular Weight : 253.33 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in cancer treatment and cell proliferation inhibition.

Antitumor Activity

Several studies have evaluated the antitumor properties of pyrazole derivatives. Notably, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundHepG2 (liver carcinoma)TBD
This compoundA549 (lung carcinoma)TBD
CisplatinHepG23.78
CisplatinA5496.39

The above table summarizes the cytotoxic effects of this compound compared to the standard chemotherapy drug Cisplatin. The specific IC50 values for this compound are still being determined in ongoing studies.

The biological mechanisms through which this compound exerts its effects may include:

  • Induction of Apoptosis : Similar pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways.
  • Cell Cycle Arrest : Compounds in this class can interfere with cell cycle progression, leading to growth inhibition.
  • Inhibition of Angiogenesis : Some studies suggest that pyrazole derivatives may inhibit the formation of new blood vessels in tumors.

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced biological activity:

Study Findings

In a recent investigation into novel pyrazole derivatives:

  • A derivative closely related to this compound exhibited an IC50 value of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, demonstrating potent anti-cancer activity while showing low toxicity towards normal fibroblast cells (MRC5) .

Q & A

Q. What are the standard synthetic routes for 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with thiourea under basic conditions. A common protocol involves refluxing a mixture of 1,3-dimethylpyrazole-substituted chalcone (0.01 mol), thiourea (0.01 mol), and KOH (1 g) in ethanol for 6 hours, followed by cooling and isolation via ice quenching . Reaction parameters such as solvent polarity (ethanol vs. dioxane), temperature (reflux vs. room temperature), and catalyst loading (KOH vs. NaOH) critically impact yield. For example, ethanol as a solvent enhances solubility of intermediates, while prolonged reflux (>8 hours) may degrade thermally sensitive substituents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: 1H/13C NMR and IR spectroscopy are primary tools. The pyrimidine-2-thiol moiety shows a characteristic IR S-H stretch at ~2550 cm⁻¹, though this may vanish if tautomerization occurs (e.g., thione-thiol equilibrium) . In NMR, the pyrazole methyl groups appear as singlets at δ 2.5–3.0 ppm (1H), while the pyrimidine C-2 thiol proton resonates at δ 13.5–14.0 ppm (if present). For ambiguous cases, mass spectrometry (HR-MS) confirms molecular ion peaks and isotopic patterns .

Q. How are bioactivity assays (e.g., antimicrobial, antitumor) designed for this compound?

Methodological Answer: Antimicrobial activity is evaluated via agar diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values calculated . Antitumor assays often use MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values derived from dose-response curves. Positive controls (e.g., ciprofloxacin for antimicrobial, doxorubicin for antitumor) validate experimental setups .

Advanced Research Questions

Q. How can structural modifications to the pyrazole or pyrimidine rings enhance bioactivity?

Methodological Answer: Substituent effects are systematically studied via SAR (Structure-Activity Relationship) analysis. For instance:

  • Pyrazole ring: Electron-withdrawing groups (e.g., -NO2 at C-3) increase antimicrobial potency by enhancing electrophilicity .
  • Pyrimidine ring: Morpholine or triazole substitutions at C-4 improve solubility and target binding (e.g., kinase inhibition) .
  • Thiol group: Alkylation (e.g., -SCH3) or oxidation to disulfides can modulate redox activity and cytotoxicity .

Q. How do reaction conditions (e.g., POCl3, DMF) influence regioselectivity in pyrimidine-thiol derivatization?

Methodological Answer: POCl3/DMF (Vilsmeier–Haack conditions) selectively phosphorylate pyrimidine N-atoms, enabling nucleophilic substitution at C-2 or C-4. For example, in the synthesis of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, POCl3 (3 equiv) at 70°C for 5 hours promotes cyclization without oxidizing the thiol group . Competing pathways (e.g., sulfonation vs. phosphorylation) are minimized by controlling stoichiometry and temperature.

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., divergent IC50 values)?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line passage number, culture conditions). To standardize results:

Use authenticated cell lines (e.g., ATCC-validated).

Normalize data to internal controls (e.g., % viability relative to untreated cells).

Validate findings with orthogonal assays (e.g., apoptosis markers alongside MTT).
For instance, a 2-fold IC50 variation in antitumor activity may reflect differences in serum concentration (e.g., 5% FBS vs. 10% FBS) during testing .

Q. What computational methods support the design of this compound analogs?

Methodological Answer: Docking studies (AutoDock Vina, Schrödinger) predict binding modes to targets like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV. QSAR models (e.g., CoMFA) correlate substituent descriptors (logP, polar surface area) with bioactivity. MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

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